3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5S/c18-13-6-4-12(5-7-13)11-24-17-21-20-16-9-8-15(22-23(16)17)14-3-1-2-10-19-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAQSQCFQMOGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Br)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromobenzyl chloride with sodium thiomethoxide to form 4-bromobenzyl methyl sulfide. This intermediate is then reacted with 6-chloropyridazine-3-carboxylic acid to form the desired triazolopyridazine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reactions.
Chemical Reactions Analysis
3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The bromophenyl group can be reduced to form a phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Industrial Applications: The unique chemical properties of this compound make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triazolopyridazine Derivatives
Key Observations :
Electron-Withdrawing vs. TPA023’s 2-fluorophenyl group contributes to its selectivity for GABAA receptor subtypes, avoiding sedation associated with α1-subunit binding .
Heterocyclic vs. Aromatic Substituents :
- The pyridin-2-yl group at position 6 may engage in hydrogen bonding or π-stacking interactions, unlike the 2-thienyl group (), which has weaker π-electron density .
- PDE4 Inhibitor 18 ’s 3-(tetrahydrofuran-3-yloxy)phenyl substituent introduces conformational rigidity, optimizing binding to the PDE4 catalytic site .
Biological Activity :
- TPA023 demonstrates the importance of alkoxy-linked substituents (e.g., ethyltriazolylmethoxy) for subtype-selective receptor modulation, a feature absent in the target compound .
- Compound 4f () highlights that hydrazinyl derivatives may serve as intermediates for further functionalization but lack direct activity without additional modifications .
Mechanistic and Pharmacological Insights
- Antiproliferative Potential: Derivatives like the target compound and those in lose thrombin inhibition when replacing benzamidine with triazolopyridazine but gain antiproliferative effects, likely due to altered interactions with kinase domains or DNA .
- Receptor Selectivity: TPA023’s non-sedating anxiolytic profile underscores the role of fluorophenyl and triazolylmethoxy groups in avoiding α1-GABAA receptor activation, a design principle absent in bromobenzylthio derivatives .
Biological Activity
The compound 3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is part of a class of heterocyclic compounds that exhibit significant biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 358.3 g/mol. It features a triazolopyridazine core substituted with a 4-bromobenzylthio group and a pyridin-2-yl moiety. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.3 g/mol |
| IUPAC Name | 3-[(4-bromophenyl)methylsulfanyl]-6-(pyridin-2-yl)pyridazine |
| InChI | InChI=1S/C16H12BrN3S/c17-13-6-4-12(5-7-13)11-21-16-9-8-15(19-20-16)14-3-1-2-10-18-14/h1-10H,11H2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazolopyridazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and pyridazine derivatives.
- Introduction of the Bromobenzylthio Group : A nucleophilic substitution reaction where a bromobenzyl halide reacts with a thiol group attached to the triazolopyridazine core.
- Attachment of the Pyridin-2-yl Group : This can be accomplished via cross-coupling reactions using appropriate boronic acids.
Biological Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has shown promising results in inhibiting tubulin polymerization, which is critical for cancer cell proliferation.
Antiproliferative Activity
In vitro studies have evaluated the antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| SGC-7901 | 0.014 |
| A549 | 0.008 |
| HT-1080 | 0.012 |
These values indicate that the compound exhibits potent antiproliferative activity comparable to established antitumor agents like Combretastatin A4 (CA4) .
The mechanism by which this compound exerts its biological effects primarily involves:
- Binding to Tubulin : The compound is believed to bind at the colchicine site on microtubules, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase.
- Disruption of Microtubule Dynamics : Immunofluorescence assays have demonstrated that treatment with this compound significantly alters microtubule organization in cancer cells .
Case Studies
A notable study involved synthesizing a series of triazolo[4,3-b]pyridazines and evaluating their biological activities. Among these compounds, one analog exhibited IC50 values in the low nanomolar range against multiple cancer cell lines, underscoring the importance of structural modifications in enhancing biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
